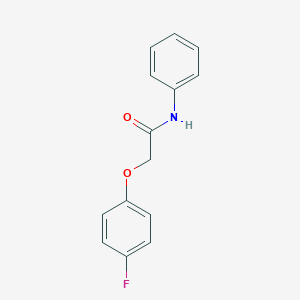

2-(4-fluorophenoxy)-N-phenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12FNO2 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C14H12FNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) |

InChI Key |

KKDITUMUIJSUCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorophenoxy N Phenylacetamide

General Synthetic Routes to 2-(4-fluorophenoxy)-N-phenylacetamide and its Analogs

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the key intermediate, 2-(4-fluorophenoxy)acetic acid. This is commonly accomplished via the Williamson ether synthesis, where 4-fluorophenol (B42351) is reacted with an ethyl chloroacetate (B1199739) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

The second step is the formation of the amide bond. The synthesized 2-(4-fluorophenoxy)acetic acid is coupled with aniline (B41778) or its derivatives. This amidation reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) in an aprotic solvent like acetonitrile. nih.gov This method is broadly applicable for the synthesis of a variety of N-substituted analogs.

An alternative approach involves the direct reaction of 2-chloro-N-phenylacetamide with 4-fluorophenol in the presence of a base. However, the former method is generally preferred due to its wider applicability and often higher yields.

Advanced Multi-step Synthesis Processes for Complex Derivatives

The development of more complex derivatives of this compound often requires multi-step synthetic sequences. These processes allow for the introduction of diverse functional groups and heterocyclic systems, which can significantly modulate the physicochemical and biological properties of the parent molecule.

For instance, the synthesis of derivatives bearing complex side chains on the N-phenyl ring may involve the initial synthesis of a substituted aniline precursor. This can be a multi-step process in itself, involving reactions such as nitration, reduction, and subsequent functionalization before the final amide coupling with 2-(4-fluorophenoxy)acetic acid.

Furthermore, advanced strategies can involve the use of protecting groups to selectively modify one part of the molecule while leaving other functional groups intact. This is particularly relevant when synthesizing derivatives with multiple reactive sites.

Strategies for Chemical Modification and Derivative Generation

The structural framework of this compound offers three primary sites for chemical modification: the phenoxy ring, the N-phenyl moiety, and the acetamide (B32628) linker, which can be used to incorporate heterocyclic scaffolds.

Systematic Variation of Phenoxy Ring Substituents

While the parent compound contains a fluorine atom at the para-position of the phenoxy ring, systematic variation of this substituent can lead to a library of analogs. This allows for the exploration of structure-activity relationships (SAR). Different electron-donating or electron-withdrawing groups can be introduced on the phenol (B47542) starting material prior to the Williamson ether synthesis.

| Substituent (R) on Phenoxy Ring | Starting Phenol |

| 4-Chloro | 4-Chlorophenol |

| 4-Bromo | 4-Bromophenol |

| 4-Methyl | 4-Methylphenol (p-cresol) |

| 4-Methoxy | 4-Methoxyphenol |

| 3-Methoxy | 3-Methoxyphenol |

| 2,4-Dichloro | 2,4-Dichlorophenol |

Modifications of the N-Phenyl Moiety and its Substituents

The N-phenyl ring is a common site for modification to explore its impact on the compound's properties. A wide array of substituted anilines can be used in the amidation step with 2-(4-fluorophenoxy)acetic acid. This allows for the introduction of various substituents at the ortho, meta, and para positions of the N-phenyl ring. nih.gov

| Substituent on N-Phenyl Ring | Aniline Derivative | Reported Yield (%) |

|---|---|---|

| 2-Nitro | 2-Nitroaniline | 65 |

| 3-Nitro | 3-Nitroaniline | - |

| 4-Nitro | 4-Nitroaniline | - |

| 2-Methoxy | 2-Methoxyaniline | - |

| 3-Methoxy | 3-Methoxyaniline | - |

| 4-Methoxy | 4-Methoxyaniline | - |

| 4-Fluoro | 4-Fluoroaniline | - |

| 2-Fluoro | 2-Fluoroaniline | - |

| 4-(Aminosulfonyl) | Sulfanilamide | - |

Incorporation of Heterocyclic Scaffolds (e.g., Thiadiazole, Pyridopyrimidine, Oxadiazole)

The acetamide linker of this compound serves as a handle for the introduction of various heterocyclic systems. This is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.

Thiadiazole Derivatives:

A common route to 1,3,4-thiadiazole (B1197879) derivatives involves the conversion of 2-(4-fluorophenoxy)acetic acid to its corresponding acid hydrazide. nih.gov This is achieved by reacting the acid with hydrazine (B178648) hydrate. The resulting 2-(4-fluorophenoxy)acetohydrazide (B156232) can then be cyclized with carbon disulfide in the presence of a base to yield 5-(4-fluorophenoxymethyl)-1,3,4-thiadiazole-2-thiol. rcsi.scienceresearchgate.net This thiol can be further functionalized.

Pyridopyrimidine Derivatives:

The synthesis of pyridopyrimidine-containing derivatives can be approached by utilizing a substituted acetamide precursor. For example, a suitably functionalized aminopyrimidine can be reacted with 2-(4-fluorophenoxy)acetyl chloride. Subsequent intramolecular cyclization, which can be promoted by various reagents, leads to the formation of the fused pyridopyrimidine ring system. The specific synthetic route would depend on the desired substitution pattern of the pyridopyrimidine core. nih.govresearchgate.net

Oxadiazole Derivatives:

Similar to thiadiazoles, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the 2-(4-fluorophenoxy)acetohydrazide intermediate. sigmaaldrich.com Cyclization can be achieved by reacting the hydrazide with various reagents. For instance, reaction with carbon disulfide under basic conditions followed by oxidative cyclization can lead to the corresponding oxadiazole-2-thiol. psu.eduresearchgate.netsigmaaldrich.com Alternatively, reaction with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles.

Optimization of Reaction Conditions and Yield for Academic Scale Synthesis

The efficiency of the synthesis of this compound and its derivatives on an academic scale can be significantly improved by optimizing reaction conditions.

For the Williamson ether synthesis step, key parameters to consider include the choice of base, solvent, and temperature. While potassium carbonate is commonly used, stronger bases like sodium hydride can be employed for less reactive phenols. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO sometimes offering advantages over acetone.

For the amidation step, the selection of the coupling agent and additives is crucial. While EDC/HOBt is a standard and effective combination, other reagents such as HATU or TBTU can be more efficient for sterically hindered or electron-deficient anilines. The reaction temperature and time should also be carefully monitored to ensure complete conversion while minimizing side reactions. Purification of the final compounds is typically achieved by recrystallization or column chromatography.

Advanced Structural Characterization and Elucidation of 2 4 Fluorophenoxy N Phenylacetamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For the analogue N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov The resulting chemical shifts (δ), measured in parts per million (ppm), confirm the presence of all expected functional groups and structural motifs.

In the ¹H NMR spectrum, a singlet at 4.65 ppm is attributed to the two protons of the methylene (B1212753) (-OCH₂-) group. nih.gov Another singlet at 4.68 ppm corresponds to the two protons of the primary amine (-NH₂) group attached to the phenyl ring. nih.gov The aromatic protons appear as a complex multiplet between 6.52 and 7.41 ppm, integrating to eight protons, which is consistent with the two substituted benzene (B151609) rings. nih.gov

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key signals include the methylene carbon at 67.54 ppm and a series of signals in the aromatic region (112.97-143.05 ppm) corresponding to the twelve distinct carbon environments of the phenyl and bromophenoxy rings. nih.gov The carbonyl carbon of the amide group is also identified within this spectral data. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 4.65 (s, 2H) | -OCH₂- |

| ¹H | 4.68 (s, 2H) | -NH₂ |

| ¹H | 6.52-7.41 (m, 8H) | Aromatic Protons |

| ¹³C | 67.54 | -OCH₂- |

| ¹³C | 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, 143.05 | Aromatic and Amide Carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated from a mixture and then ionized to produce a molecular ion, whose mass-to-charge ratio (m/z) provides the molecular weight. iucr.org

For N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, LC-MS analysis confirmed the molecular structure. nih.gov Under Electron Ionization (EI), the molecule would be expected to undergo characteristic fragmentation. The fragmentation of N-aryl substituted 2-phenylacetamides often begins with the loss of a hydrogen atom from the aromatic ring. nih.gov Other primary fragmentation pathways for amide-containing compounds include cleavage of the bonds alpha to the carbonyl group. nih.govlibretexts.org For the broader class of phenoxy acetamides, a common fragmentation involves the cleavage of the ether bond (C-O) or the amide bond (CO-N). imedpub.com

A plausible fragmentation pattern for 2-(4-fluorophenoxy)-N-phenylacetamide would involve:

Initial Molecular Ion (M⁺): The intact molecule with one electron removed.

Formation of the Tropylium (B1234903) Ion: Cleavage of the bond between the carbonyl carbon and the methylene group can lead to the formation of a benzyl-type radical, which can rearrange to the stable tropylium ion (m/z 91).

Amide Bond Cleavage: Scission of the amide bond can generate fragments corresponding to the N-phenylacetamide portion and the 4-fluorophenoxyacetyl portion.

McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond, although this is more common in primary amides. youtube.com

These fragmentation patterns serve as a molecular fingerprint, allowing for the unambiguous identification of the compound. imedpub.com

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Three-Dimensional Structure Determination

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the absolute stereochemistry in chiral compounds.

The crystal structure of the analogue N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was determined by XRD. nih.gov The compound crystallizes in the orthorhombic space group Pca2₁, which is a non-centrosymmetric space group. nih.gov The analysis confirms the connectivity of the atoms and reveals the specific conformation adopted by the molecule in the solid state. Such data is crucial for understanding how the molecule interacts with its environment.

Table 2: Illustrative Crystallographic Data for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 13.3087 (17) |

| b (Å) | 18.1322 (4) |

| c (Å) | 9.1322 (5) |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular and Intramolecular Interactions in Crystal Structures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. Understanding these interactions is key to explaining a crystal's physical properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

For N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, Hirshfeld analysis was used to compute the intermolecular interactions stabilizing the crystal structure. nih.gov The analysis is often complemented by two-dimensional (2D) fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. These plots graphically represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.

Different types of interactions, such as hydrogen bonds (N-H···O), appear as distinct spikes or regions on the fingerprint plot, allowing for their quantitative assessment. This analysis revealed that the crystal structure of the analogue is stabilized by intermolecular N–H···O and N–H···Cg (where Cg is the centroid of a phenyl ring) interactions. nih.gov

Three-Dimensional Energy Frameworks for Crystal Packing Insights

Energy framework analysis is a powerful visualization tool built upon the calculation of intermolecular interaction energies. crystalexplorer.netrsc.org This method, often implemented in software like CrystalExplorer, calculates the electrostatic, dispersion, polarization, and repulsion energies between pairs of molecules in a crystal lattice. mdpi.comresearchgate.net

The results are displayed as a 3D framework where cylinders connect the centroids of interacting molecules. crystalexplorer.net The radius of each cylinder is proportional to the magnitude of the interaction energy, providing an intuitive visual representation of the crystal's supramolecular architecture. rsc.org Different colors are used to represent different energy components (e.g., red for electrostatic, green for dispersion). crystalexplorer.net

Investigation of Biological Activity Spectrum and Preclinical Efficacy of 2 4 Fluorophenoxy N Phenylacetamide Analogs

In Vitro Antiproliferative and Cytotoxic Activity Against Human Cancer Cell Lines

The potential of 2-(4-fluorophenoxy)-N-phenylacetamide derivatives as anticancer agents has been the subject of targeted research. These investigations have primarily focused on their ability to inhibit the proliferation of and induce cytotoxicity in various human cancer cell lines. Phenylacetamide derivatives, in general, are recognized for their potential as anticancer agents. nih.govnih.gov

A series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines. nih.govnih.gov The core structure was modified with different substituents to investigate structure-activity relationships.

Studies have demonstrated that derivatives of 2-(4-fluorophenyl)-N-phenylacetamide exhibit potent cytotoxic activity against the PC3 human prostate carcinoma cell line. nih.govnih.gov In a particular study, a series of these compounds were tested, and it was observed that derivatives containing a nitro moiety displayed a higher cytotoxic effect compared to those with a methoxy (B1213986) moiety. nih.govnih.gov

Table 1: Cytotoxic Activity of 2-(4-fluorophenyl)-N-phenylacetamide Analogs in PC3 Cell Line

| Compound | IC₅₀ (μM) | Reference Drug (Imatinib) IC₅₀ (μM) |

|---|---|---|

| 2b | 52 | 40 |

| 2c | 80 | 40 |

The antiproliferative activity of 2-(4-fluorophenyl)-N-phenylacetamide analogs has also been assessed against the MCF-7 human breast cancer cell line. nih.govnih.gov In these evaluations, the MCF-7 cell line appeared to be more resistant to the tested compounds compared to other cell lines. nih.gov

However, one derivative, compound 2c , which features a p-nitro substituent, was found to be the most active against the MCF-7 cell line. nih.govnih.gov This compound exhibited an IC₅₀ value of 100 μM, which was comparable to the reference drug imatinib, which had an IC₅₀ of 98 μM in the same assay. nih.govnih.gov

Table 2: Cytotoxic Activity of 2-(4-fluorophenyl)-N-phenylacetamide Analog in MCF-7 Cell Line

| Compound | IC₅₀ (μM) | Reference Drug (Imatinib) IC₅₀ (μM) |

|---|

| 2c | 100 | 98 |

A review of the available scientific literature did not yield specific studies evaluating the in vitro antiproliferative and cytotoxic activity of this compound or its direct analogs against human neuroblastoma (SKNMC), colon cancer (HT-29), and liver cancer (HepG2) cell lines. While research on other phenylacetamide derivatives has shown activity against some of these cell lines, data for the specific compound of interest is not currently published.

Antimicrobial and Antitubercular Activity Assessments

The 2-phenoxy-N-phenylacetamide scaffold has garnered significant interest for its potential in developing novel antimicrobial agents, with a particular focus on antitubercular applications. tbzmed.ac.ir

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally related to this compound, were designed and synthesized to evaluate their antitubercular activity. tbzmed.ac.ir These compounds were tested in vitro against Mycobacterium tuberculosis H37Rv. tbzmed.ac.ir

The entire series of novel derivatives demonstrated potent to moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. tbzmed.ac.ir The most potent derivative in this series, compound 3m (2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide), exhibited a MIC value of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain of M. tuberculosis. tbzmed.ac.ir Importantly, this lead compound did not show inhibitory effects against six different tumor cell lines and had a favorable safety profile in a Vero cell line assay, suggesting its potential for further optimization as an affordable antitubercular agent. tbzmed.ac.ir The findings indicate that the 2-phenoxy-N-phenylacetamide scaffold is a promising framework for the development of new drugs to combat tuberculosis. tbzmed.ac.ir

Table 3: Antitubercular Activity of a Lead 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Analog

| Compound | M. tuberculosis H37Rv MIC (μg/mL) | Rifampin-Resistant M. tuberculosis MIC (μg/mL) |

|---|

| 3m | 4 | 4 |

General Antibacterial and Antifungal Evaluations

Research into the antimicrobial properties of phenoxyacetamide derivatives has revealed potential activity, although studies on this compound itself are not extensively documented. However, investigations into closely related analogs provide insight into the potential of this chemical class.

A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed that these compounds exhibited moderate to potent activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. psu.edu The most potent compound in this series also demonstrated activity against a rifampin-resistant strain of M. tuberculosis. psu.edu

In other studies, the introduction of a chloro atom to the acetamide (B32628) moiety has been shown to enhance antimicrobial effects. For instance, 2-chloro-N-phenylacetamide was found to have fungicidal and antibiofilm activity against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.br Its MIC ranged from 128 to 256 µg/mL. scielo.br Similarly, the analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its potential against Klebsiella pneumoniae, suggesting that it may act by inhibiting enzymes responsible for maintaining the bacterial cell wall. mdpi.com

Table 1: Antibacterial and Antifungal Activity of Selected Phenylacetamide Analogs

| Compound Name | Target Organism | Noted Activity |

|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis H37Rv | MIC values ranging from 4 to 64 μg/mL psu.edu |

| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis | MIC values of 128-256 µg/mL; MFC of 512-1,024 µg/mL scielo.br |

Anti-inflammatory and Analgesic Property Investigations

The phenoxyacetamide scaffold is a subject of interest for its anti-inflammatory and analgesic potential. nih.gov A study involving a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrated notable activity in preclinical models. nih.govnih.gov The findings from these investigations revealed that analogs featuring halogen substitutions on the aromatic ring tended to show enhanced anti-inflammatory properties. nih.govnih.gov

One of the most active compounds identified in this research was N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which exhibited significant anti-inflammatory and analgesic effects. nih.govnih.gov The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, while analgesic effects were measured via the hot plate test.

Table 2: Anti-inflammatory and Analgesic Activity of Selected 2-(substituted phenoxy) Acetamide Derivatives

| Compound | Anti-inflammatory (% Inhibition of Edema) | Analgesic (% Increase in Reaction Time) |

|---|---|---|

| 3c * | 60.18 | 70.32 |

| 3d | 50.32 | 60.14 |

| 3g | 55.45 | 65.23 |

| Standard (Diclofenac) | 65.24 | 75.89 |

*Compound 3c: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide

Hypoglycemic and Hypolipidemic Activity Research

Currently, there is a notable lack of published research specifically investigating the hypoglycemic and hypolipidemic activities of this compound or its direct analogs. While other structurally distinct phenol (B47542) derivatives have been assessed for these properties, such data falls outside the scope of this focused review. nih.gov Therefore, the potential of this specific class of compounds in modulating blood glucose and lipid levels remains an uninvestigated area.

Anticonvulsant Activity Profiling

The broader class of acetamide derivatives has been explored for various central nervous system activities, including anticonvulsant effects. nih.gov However, specific preclinical studies and detailed anticonvulsant profiling for this compound analogs are not extensively available in the current scientific literature. Research on related structures like 4-aminobenzamide (B1265587) derivatives has shown anticonvulsant properties, but these compounds belong to a different chemical subclass and lack the characteristic phenoxy moiety. nih.gov Further investigation is required to determine if the this compound scaffold possesses any meaningful anticonvulsant potential.

Emerging Biological Activities (e.g., Antidiuretic, Herbicidal)

Beyond the more commonly studied pharmacological areas, some acetamide derivatives have been evaluated for other types of biological activity.

Antidiuretic Activity: There is no significant research available to suggest or confirm the antidiuretic properties of this compound or its related analogs.

Herbicidal Activity: The 4-fluorophenyl acetamide structure is present in some commercially relevant herbicides. One notable example is Flufenacet, an oxyacetamide herbicide used for pre-emergence control of annual grasses and broadleaf weeds in crops like corn and soybeans. nih.gov Its chemical structure, N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, contains the N-(4-fluorophenyl)acetamide core. nih.gov Additionally, other research on 2-(isoxazolyloxy)-acetamide derivatives has demonstrated strong herbicidal activities against various weeds. researchgate.net These findings suggest that the N-phenylacetamide scaffold, particularly with a fluorine substitution, may be a viable pharmacophore for developing new herbicidal agents.

Mechanistic Studies and Molecular Target Identification for 2 4 Fluorophenoxy N Phenylacetamide Research

Elucidation of Cellular Mechanisms Underlying Antiproliferative Effects

The antiproliferative activity of 2-(4-fluorophenoxy)-N-phenylacetamide is attributed to its capacity to halt cell growth and induce cell death through various cellular mechanisms.

Apoptosis Induction Pathways (e.g., Caspase Activation, DNA Laddering)

A primary mechanism by which this class of compounds exerts its anticancer effect is through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process involving a cascade of specific biochemical events. nih.govnih.gov One of the key features of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov The activation of executioner caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govwikipedia.org

Another critical hallmark of apoptosis is the fragmentation of nuclear DNA into oligonucleosomal-sized fragments. wikipedia.orgresearchgate.net This process is carried out by caspase-activated DNase (CAD), which becomes active after its inhibitor, ICAD, is cleaved by caspase-3. wikipedia.org The resulting DNA fragments can be visualized as a characteristic "ladder" on an agarose (B213101) gel, a technique known as a DNA laddering assay, which serves as a definitive marker for late-stage apoptosis. nih.govresearchgate.netresearchgate.net Studies on related phenylacetate (B1230308) compounds suggest that their antitumor efficacy is correlated with their ability to induce apoptosis. nih.gov

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, anticancer agents can exert their effects by interfering with the cell cycle, the process by which cells replicate their DNA and divide. nih.gov The cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of cell division. Small molecule inhibitors can target cyclin-dependent kinases (CDKs), key regulators of the cell cycle, to halt progression at specific phases such as G1, S, or G2/M. nih.gov This disruption can prevent cancer cells from proliferating. While the specific effects of this compound on cell cycle progression are a key area of investigation, studies on other compounds have shown that modulating protein-interaction states during different cell cycle phases is a critical aspect of cellular regulation. nih.gov

Inhibition of Cell Growth and Viability

The culmination of apoptosis induction and cell cycle modulation is the inhibition of cancer cell growth and a reduction in cell viability. The efficacy of potential anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. nih.gov

In a study evaluating a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, their cytotoxic effects were measured against various cancer cell lines using the MTS assay. nih.govnih.gov This assay determines cell viability by measuring the metabolic activity of the cells. nih.gov The results demonstrated that these compounds act as potent inhibitors of cell proliferation and growth, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov

Table 1: In-vitro Cytotoxicity of 2-(4-fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Target Cell Line | IC50 (µM) |

| Derivative 2b (with nitro moiety) | PC3 (Prostate Carcinoma) | 52 nih.gov |

| Derivative 2c (with p-nitro substituent) | PC3 (Prostate Carcinoma) | 80 nih.gov |

| Derivative 2c (with p-nitro substituent) | MCF-7 (Breast Cancer) | 100 nih.gov |

| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 nih.gov |

| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98 nih.gov |

Identification and Characterization of Specific Molecular Targets

To fully understand the therapeutic potential of this compound, researchers aim to identify the specific molecules within cancer cells that it interacts with to produce its antiproliferative effects.

Enzyme Inhibition Studies (e.g., Sirtuin 2 (SIRT2), Enoyl Reductase (ENR))

Enzymes that play crucial roles in cell metabolism, survival, and proliferation are attractive targets for cancer therapy.

Sirtuin 2 (SIRT2): SIRT2 is a protein deacetylase enzyme that has been implicated in various biological processes, including cell division and proliferation. nih.gov It is considered a potential drug target for cancer, and inhibition of SIRT2 can have anticancer effects in certain contexts, such as in human breast cancer cell lines. nih.gov The development of potent and selective SIRT2 inhibitors is an active area of research. nih.govmedchemexpress.com While direct inhibition of SIRT2 by this compound has not been explicitly detailed in the provided context, the broader class of small molecule inhibitors is being explored for SIRT2 targeting. nih.gov

Enoyl Reductase (ENR): This enzyme is essential for fatty acid synthesis in some organisms. While a primary target in bacteria, the pathways it is involved in are also critical for cancer cell metabolism. The inhibition of enzymes involved in fatty acid synthesis is a recognized strategy in cancer research.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., FLT3, c-Met, VEGFR-2)

Receptor tyrosine kinases (RTKs) are cell surface receptors that, upon binding to their ligands, activate intracellular signaling pathways that drive cell growth, proliferation, survival, and angiogenesis (the formation of new blood vessels). nih.gov Many RTKs are overexpressed or mutated in various cancers, making them prime targets for inhibitor drugs.

FLT3, c-Met, and VEGFR-2: These three RTKs are all involved in cancer progression. FLT3 is a target in acute myeloid leukemia (AML). nih.gov c-Met and its ligand HGF are upregulated in many cancers and contribute to tumor growth, angiogenesis, and metastasis. nih.gov VEGFR-2 is a key mediator of angiogenesis, which is essential for supplying tumors with nutrients and oxygen. nih.gov The simultaneous inhibition of multiple RTKs, such as c-Met and VEGFR, can lead to robust and progressive regression of tumor vasculature and increased tumor cell apoptosis. nih.gov While many existing inhibitors target these kinases, research continues to identify new compounds with improved selectivity to minimize off-target effects. nih.gov The investigation into whether this compound or its derivatives can inhibit these specific RTKs is a logical step in characterizing their molecular mechanism of action.

Other Receptor Binding and Antagonist Activities (e.g., Neuropeptide Y5 Receptor, P2X4 Receptor)

There is currently no available scientific data to suggest that this compound acts as a ligand or antagonist for the Neuropeptide Y5 (NPY5) receptor or the P2X purinoceptor 4 (P2X4). Extensive searches of pharmacological and biochemical literature did not yield any studies reporting binding affinities (such as Kᵢ or IC₅₀ values) or functional antagonism of this compound at these specific receptor targets. Consequently, no data tables can be generated to summarize such activities.

Investigation of Downstream Signaling Pathway Modulation (e.g., ERK, Akt, p38 phosphorylation)

Similarly, there is a lack of published research investigating the effects of this compound on key downstream intracellular signaling pathways. No studies were found that examined the compound's ability to modulate the phosphorylation status of Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), or p38 mitogen-activated protein kinases (p38 MAPK). Therefore, it is not possible to provide details on its impact on these critical cellular signaling cascades.

Structure Activity Relationship Sar and Ligand Design Principles for 2 4 Fluorophenoxy N Phenylacetamide Derivatives

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

A pivotal aspect of SAR studies involves the quantitative assessment of how different substituents on the core scaffold of 2-(4-fluorophenoxy)-N-phenylacetamide influence its biological efficacy. Research into a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has provided valuable insights into their potential as anticancer agents. nih.govnih.gov These studies systematically evaluated the impact of various functional groups on the N-phenyl ring, revealing critical determinants of cytotoxicity. nih.govnih.gov

The electronic properties of substituents on the N-phenyl ring play a crucial role in modulating the anticancer activity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives. A comparative study of derivatives bearing electron-withdrawing nitro (NO₂) groups and electron-donating methoxy (B1213986) (OCH₃) groups has demonstrated a clear trend in cytotoxic effects. nih.gov

Derivatives featuring the strongly electron-withdrawing nitro group consistently exhibited higher cytotoxicity against various cancer cell lines compared to those with the electron-donating methoxy group. nih.govnih.gov For instance, in a panel of cancer cell lines including PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia), the nitro-substituted compounds showed greater potency. nih.gov This suggests that reducing the electron density on the N-phenyl ring is favorable for the anticancer activity of this class of compounds.

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of representative derivatives, highlighting the superior potency of compounds with electron-withdrawing groups.

| Compound ID | N-phenyl Substituent | Cell Line | IC₅₀ (µM) |

| 2a | 2-Nitro | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2b | 3-Nitro | PC3 | 52 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2c | 4-Nitro | PC3 | 80 |

| MCF-7 | 100 | ||

| HL-60 | >100 | ||

| 2d | 2-Methoxy | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2e | 3-Methoxy | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| 2f | 4-Methoxy | PC3 | >100 |

| MCF-7 | >100 | ||

| HL-60 | >100 | ||

| Imatinib | Reference Drug | PC3 | 40 |

| MCF-7 | 98 | ||

| HL-60 | >100 |

Data sourced from Aliabadi et al., 2013. nih.gov

Within the series of nitro-substituted derivatives, the compound with the nitro group at the meta-position (compound 2b ) displayed the highest potency against the PC3 prostate cancer cell line, with an IC₅₀ value of 52 µM. nih.govnih.gov The para-substituted isomer (compound 2c ) also showed notable activity (IC₅₀ = 80 µM against PC3), and was the most active compound of the series against the MCF-7 breast cancer cell line. nih.govnih.gov In contrast, the ortho-substituted nitro derivative (compound 2a ) was largely inactive. nih.gov This pronounced difference between the positional isomers underscores the specific steric and electronic requirements for biological activity. For the methoxy-substituted derivatives, all positional isomers were found to be inactive, suggesting that the presence of an electron-donating group, regardless of its position, is detrimental to the anticancer activity of this scaffold. nih.gov

Pharmacophore Model Development and Validation

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of a pharmacophore model for this compound derivatives is a logical next step, guided by the available SAR data. nih.govdovepress.com Such a model would be instrumental in designing new, more potent analogs and in virtual screening of compound libraries to identify novel hits. dovepress.comnih.gov

Based on the SAR insights from the 2-(4-fluorophenyl)-N-phenylacetamide derivatives, a hypothetical pharmacophore model could be constructed. nih.gov Key features would likely include:

A hydrogen bond donor (the N-H of the acetamide (B32628) linkage).

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

An aromatic ring feature representing the 4-fluorophenyl group.

A second aromatic ring feature for the N-phenyl moiety.

A feature representing an electron-withdrawing region on the N-phenyl ring, corresponding to the active nitro-substituted analogs. nih.gov

The validation of such a pharmacophore model is a critical step to ensure its predictive power. nih.gov This is typically achieved by testing its ability to distinguish between known active and inactive compounds. A robustly validated model can then be used as a 3D query to search for new molecules with the desired biological activity. nih.govdovepress.com

Lead Optimization Strategies Based on SAR Insights

Lead optimization is the process of refining the chemical structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govdanaher.comnih.gov The SAR data for 2-(4-fluorophenyl)-N-phenylacetamide derivatives provides a clear roadmap for such optimization efforts. nih.gov

Key strategies for optimizing this lead scaffold would include:

Systematic Exploration of Substituents on the N-phenyl Ring: Based on the finding that electron-withdrawing groups enhance activity, a focused library of derivatives with various electron-withdrawing groups (e.g., cyano, trifluoromethyl, sulfonyl) could be synthesized and tested. nih.gov The superior activity of the meta-nitro analog suggests that this position is a prime site for modification. nih.gov

Bioisosteric Replacement: The nitro group, while contributing to potency, can sometimes be associated with toxicity. Bioisosteric replacement, where the nitro group is swapped for other groups with similar electronic and steric properties (e.g., a cyano group or a trifluoromethyl group), could be employed to potentially retain or improve activity while mitigating undesirable effects. patsnap.com

Modification of the Linker: The acetamide linker could be altered to explore its impact on conformational flexibility and binding. This might involve changing its length or introducing rigidity.

Exploration of the Phenoxy Moiety: While the 4-fluorophenoxy group is a constant in the initial studies, its modification could yield compounds with improved properties. nih.gov This could involve moving the fluorine atom to other positions or replacing it with other halogens or small functional groups.

These optimization strategies, guided by the initial SAR findings, would systematically explore the chemical space around the this compound scaffold, with the goal of developing a clinical candidate with superior anticancer efficacy. nih.govnih.govresearchgate.net

Computational and in Silico Approaches in Research on 2 4 Fluorophenoxy N Phenylacetamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For a series of 2-(4-fluorophenoxy)-N-phenylacetamide analogs, a QSAR study would typically involve the following steps:

Data Set Compilation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or cell-based assays) is assembled. This set is usually divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. researchgate.netnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are employed to generate a mathematical equation that links the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using both internal and external validation techniques. frontiersin.org

A hypothetical QSAR model for this compound derivatives might reveal that descriptors related to electrostatic potential, molecular shape, and hydrophobicity are crucial for their activity. For instance, the presence of the electronegative fluorine atom could be highlighted as a key contributor to the activity through a specific electronic descriptor.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound

This table illustrates the types of descriptors that would be calculated and used in a QSAR study.

| Descriptor Type | Descriptor Example | Hypothetical Value for this compound | Significance |

| Electronic | Dipole Moment | 3.5 D | Influences polar interactions with the target protein. |

| Steric | Molecular Weight | 245.25 g/mol | Relates to the size and bulk of the molecule. |

| Hydrophobic | LogP | 2.8 | Indicates the molecule's partitioning between lipid and aqueous phases. |

| Topological | Wiener Index | 850 | Describes the molecular branching and compactness. |

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in understanding the molecular basis of a ligand's activity and in screening virtual libraries of compounds to identify potential new drugs. nih.gov

For this compound, molecular docking simulations would be performed to elucidate its binding mode within the active site of a specific protein target. The process involves:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of this compound is built and optimized to its lowest energy conformation.

Docking Algorithm: A docking program (e.g., AutoDock, GOLD) is used to systematically sample a large number of possible conformations and orientations of the ligand within the protein's active site. researchgate.net

Scoring and Analysis: A scoring function is used to rank the generated poses based on their predicted binding affinity. The top-ranked poses are then visually inspected to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the active site. nih.govacs.org

These simulations can reveal key interactions, such as the fluorine atom acting as a hydrogen bond acceptor or the phenyl rings participating in hydrophobic or π-π stacking interactions, which are crucial for the ligand's affinity and specificity.

Table 2: Predicted Binding Interactions of this compound in a Hypothetical Protein Active Site

This table provides an example of the types of interactions that could be identified through molecular docking.

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 85 | Hydrogen Bond (with C=O) | 2.9 |

| PHE 121 | π-π Stacking (with fluorophenyl ring) | 3.8 |

| LEU 78 | Hydrophobic (with phenyl ring) | 4.1 |

| SER 120 | Hydrogen Bond (with N-H) | 3.1 |

A primary output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). ijritcc.org This value provides a computational prediction of how strongly a ligand binds to its target. frontiersin.org Lower binding energy values typically indicate a more stable ligand-receptor complex and, consequently, a higher binding affinity. uark.edu

These computationally derived affinities are valuable for:

Ranking different derivatives of this compound in terms of their potential potency.

Comparing the predicted affinity of novel compounds to that of a known reference inhibitor.

Guiding the structural modification of the lead compound to enhance its binding affinity.

It is important to note that while docking scores provide a useful estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations can be employed for more accurate predictions of binding free energies. anl.govchemrxiv.org

Table 3: Computationally Estimated Binding Affinities for Hypothetical Derivatives

This table shows how binding affinities might be compared across a series of related compounds.

| Compound | Binding Affinity (kcal/mol) |

| This compound | -8.5 |

| Derivative A (with additional methyl group) | -8.2 |

| Derivative B (with nitro group) | -9.1 |

| Reference Inhibitor | -9.5 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. youtube.comarxiv.org It provides a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules like this compound. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial parameters for understanding a molecule's chemical reactivity and kinetic stability. taylorandfrancis.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor. youtube.com

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons from a donor. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests that the molecule is more reactive and polarizable. researchgate.net

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO, revealing the regions most likely to be involved in electron donation and acceptance during chemical reactions or interactions with a biological target. ufla.br

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents example values for HOMO, LUMO, and the energy gap as calculated by DFT.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.5 | Moderate electron-donating capability. |

| ELUMO | -1.2 | Moderate electron-accepting capability. |

| ΔE (LUMO-HOMO) | 5.3 | High kinetic stability and low reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted onto the molecule's surface and uses a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. researchgate.netnih.gov

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They often correspond to lone pairs on heteroatoms like oxygen and nitrogen and are likely to act as hydrogen bond acceptors. researchgate.net

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are typically found around hydrogen atoms attached to electronegative atoms and can act as hydrogen bond donors. researchgate.net

Neutral Regions (Green): Indicate areas with near-zero potential, often associated with non-polar parts of the molecule. nih.gov

An MEP map of this compound would likely show negative potential around the carbonyl oxygen and the fluorine atom, highlighting these as key sites for electrophilic interactions. Positive potential would be expected around the amide proton (N-H), indicating its role as a potential hydrogen bond donor.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a potential drug molecule through the body is a complex process governed by its ADME properties. In silico ADME prediction tools have become indispensable for the early-stage evaluation of drug candidates. These computational models use the chemical structure of a molecule to forecast its pharmacokinetic profile.

For this compound, a variety of computational models could be employed to predict its ADME properties. These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the physicochemical properties of a molecule with its biological activity. Web-based platforms and specialized software can provide rapid screening of key ADME parameters.

Detailed research findings from a hypothetical in silico analysis would likely focus on several key areas:

Absorption: Predictions would assess the compound's potential for oral bioavailability. This would involve calculating its lipophilicity (LogP), water solubility, and intestinal absorption rate. The presence of both a lipophilic fluorophenoxy group and a more polar acetamide (B32628) linkage would be key factors in these predictions.

Distribution: The extent and pattern of the compound's distribution in the body would be estimated. A crucial parameter is the prediction of blood-brain barrier (BBB) penetration. The model would analyze factors such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors to determine if the compound is likely to enter the central nervous system.

Metabolism: In silico tools can predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. The model would identify potential sites of metabolic transformation on the this compound structure.

Excretion: Predictions related to excretion would estimate the likely route and rate of elimination of the compound from the body.

The following interactive data table illustrates the type of data that would be generated in a typical in silico ADME prediction for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 245.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | 2.85 | Indicates good membrane permeability. |

| Water Solubility | -3.5 (LogS) | Suggests moderate solubility. |

| Human Intestinal Absorption | > 90% | High potential for absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound may be able to cross the BBB. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| Total Polar Surface Area (TPSA) | 49.33 Ų | Within the range for good cell permeability. |

Note: The data in this table is for illustrative purposes to demonstrate the output of in silico ADME prediction tools and is not based on published experimental data for this specific compound.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic, atom-level view of a molecule's behavior over time. researchgate.net For this compound, MD simulations would be invaluable for understanding its flexibility and how it interacts with potential biological targets.

The core of an MD simulation is the repeated calculation of forces between atoms and the resulting motion. This allows researchers to observe the molecule's conformational landscape—the full range of shapes it can adopt. For this compound, key areas of flexibility would be the rotation around the ether linkage and the amide bond.

When a potential protein target is identified, MD simulations can be used to study the dynamics of the protein-ligand complex. After an initial docking of the compound into the protein's binding site, the simulation would reveal the stability of this interaction. Researchers would analyze several factors:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD suggests that the ligand has found a favorable binding pose. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. It can highlight which parts of the protein become more or less flexible upon ligand binding.

Protein-Ligand Interactions: The simulation can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding. This information is crucial for understanding the basis of molecular recognition and for designing more potent derivatives.

For this compound, an MD simulation might reveal that the fluorophenoxy group settles into a hydrophobic pocket of a target protein, while the acetamide group forms key hydrogen bonds with polar residues at the binding site. The simulation would also show how the inherent flexibility of the molecule allows it to adapt its conformation to optimize these interactions. Such simulations are instrumental in moving from a static picture of binding to a more realistic, dynamic understanding.

Future Research Directions and Translational Perspectives for 2 4 Fluorophenoxy N Phenylacetamide

Rational Design of Novel and Potent Analogs with Improved Biological Profiles

The principles of rational drug design offer a systematic approach to optimizing the biological activity of 2-(4-fluorophenoxy)-N-phenylacetamide. This involves the strategic modification of its chemical structure to enhance its interaction with biological targets and improve its pharmacokinetic properties. By applying a molecular hybridization approach, which involves combining pharmacophoric features from different bioactive molecules, it is possible to design novel analogs with superior potency and selectivity. nih.gov

Future design strategies could focus on several key areas of the molecule. For instance, substitutions on the phenyl ring of the N-phenylacetamide moiety can significantly influence activity. The introduction of various functional groups with diverse electronic and steric properties, such as nitro or methoxy (B1213986) groups, can modulate the cytotoxic effects of these compounds. arkat-usa.org Furthermore, altering the linker between the phenoxy and acetamide (B32628) groups could be explored to optimize the spatial orientation of the key interacting moieties. The goal of these modifications would be to create analogs with enhanced binding affinity for their targets and improved drug-like properties.

A crucial aspect of this design process is the establishment of clear structure-activity relationships (SAR). Systematic studies that correlate specific structural changes with their impact on biological activity are essential for guiding the design of more effective compounds.

Exploration of Undiscovered Molecular Targets and Therapeutic Areas

The 2-phenoxy-N-phenylacetamide core structure has demonstrated a notable versatility, with derivatives showing potential in a range of therapeutic areas. nih.gov While initial research on derivatives of this compound has focused on their potential as anticancer agents, the broader 2-phenoxy-N-phenylacetamide scaffold has been investigated for other applications, including antitubercular activity. nih.gov This suggests that the therapeutic potential of this compound itself may extend beyond oncology.

Future research should aim to uncover novel molecular targets and, consequently, new therapeutic applications for this compound and its analogs. One promising area of exploration is in the field of infectious diseases. For example, in silico studies have suggested that 2-phenoxyacetamide (B1293517) derivatives could act as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. catalyticamidation.info This opens up the possibility of developing this compound-based antiviral agents.

Furthermore, the structural similarities to other bioactive molecules suggest potential applications in treating inflammatory diseases or neurological disorders. A comprehensive screening of this compound and its analogs against a wide panel of biological targets, including enzymes and receptors implicated in various diseases, could reveal unexpected therapeutic opportunities. The identification of novel protein kinase inhibitors, for instance, remains a significant area of interest in drug discovery. nih.gov

Integration of High-Throughput Screening with Computational Methodologies

To accelerate the discovery of novel analogs and identify new therapeutic applications, the integration of high-throughput screening (HTS) and computational methods is paramount. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, enabling the identification of promising "hit" compounds. nih.govnih.gov For a compound like this compound, HTS can be employed to screen libraries of its derivatives against various cancer cell lines or specific enzymes to quickly identify potent and selective inhibitors.

Complementing HTS, computational methodologies such as molecular docking and in silico screening provide powerful tools for predicting the biological activity of compounds and understanding their mechanism of action at a molecular level. catalyticamidation.info Molecular docking studies can predict how this compound and its analogs bind to the active site of a target protein, providing insights that can guide the rational design of more potent inhibitors. nih.gov Furthermore, computational approaches can be used to predict the pharmacokinetic and toxicological profiles of new analogs, helping to prioritize the most promising candidates for further experimental validation. The synergy between these experimental and computational techniques can significantly streamline the drug discovery process, saving both time and resources.

Advancements in Synthetic Chemistry for Scalable and Sustainable Production

As promising drug candidates emerge from research and development, the ability to produce them on a large scale in a cost-effective and environmentally friendly manner becomes critical. Therefore, future research must also focus on advancing the synthetic chemistry for the scalable and sustainable production of this compound and its derivatives.

Traditional methods for amide bond formation often rely on stoichiometric activating agents, which can generate significant amounts of waste. catalyticamidation.info Modern synthetic chemistry is increasingly moving towards more sustainable practices, often referred to as "green chemistry." jddhs.comsamipubco.comnih.gov This includes the development of catalytic amidation reactions that minimize waste by using a catalyst to promote the reaction between a carboxylic acid and an amine, with water as the only byproduct. catalyticamidation.info The development of robust and efficient catalytic systems for the synthesis of N-aryl amides is an active area of research. nih.govacs.org

Furthermore, the adoption of green chemistry principles extends to the use of safer solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and the use of renewable starting materials where possible. jddhs.comsamipubco.commdpi.com Research into continuous flow processing also offers a promising avenue for the scalable and controlled synthesis of pharmaceuticals. samipubco.comnih.gov By focusing on these green and scalable synthetic methods, the future production of this compound-based therapeutics can be both economically viable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.